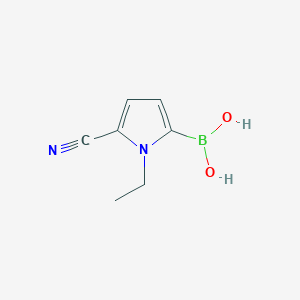![molecular formula C11H21N3O2 B12861184 N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanediamide backbone with ethyl and pyrrolidinylmethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide typically involves the reaction of ethanediamide with N-ethyl-2-pyrrolidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanediamide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base and suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]ethanediamide
- N-Propyl-N-[(1-propyl-2-pyrrolidinyl)methyl]ethanediamide
- N-Butyl-N-[(1-butyl-2-pyrrolidinyl)methyl]ethanediamide
Uniqueness
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide is unique due to its specific substituents, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H21N3O2 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N'-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide |
InChI |
InChI=1S/C11H21N3O2/c1-3-13-7-5-6-9(13)8-14(4-2)11(16)10(12)15/h9H,3-8H2,1-2H3,(H2,12,15) |
Clave InChI |
BTEZDBMOWVNTTN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CN(CC)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



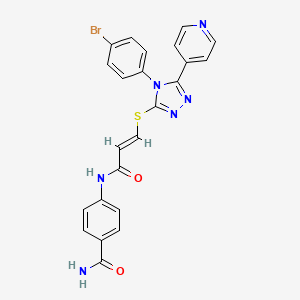
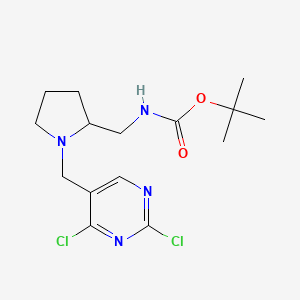
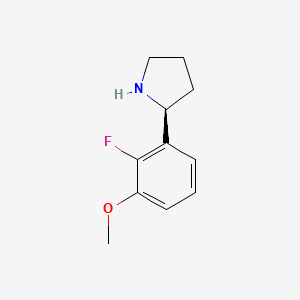


![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)

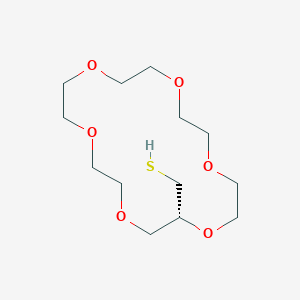

![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


